methyl 5-oxo-2H-pyrazine-2-carboxylate
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Overview
Description
Methyl 5-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-oxo-2H-pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2H-pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into pyrazine-2-carboxylic acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Pyrazine-2-carboxylic acid.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-oxo-2H-pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-oxo-2H-pyrazine-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-pyran-5-carboxylate: Another heterocyclic compound with similar reactivity.
Pyrazine-2-carboxylic acid: A related compound with a similar structure but different functional groups.
5-Methyl-2-pyrazinecarboxylic acid: A derivative with a methyl group at the 5-position.
Uniqueness
Methyl 5-oxo-2H-pyrazine-2-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C6H6N2O3 |
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Molecular Weight |
154.12 g/mol |
IUPAC Name |
methyl 5-oxo-2H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-4H,1H3 |
InChI Key |
ONWMVHQVAYWGID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC(=O)C=N1 |
Origin of Product |
United States |
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